molecular formula C13H16O2 B14055516 (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Cat. No.: B14055516
M. Wt: 204.26 g/mol
InChI Key: WACMQXMZXZTKIV-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Entecavir, the compound undergoes a series of transformations that enable it to inhibit viral replication by targeting viral DNA polymerase . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific configuration and the presence of both a benzyloxymethyl and a hydroxyl group, which confer distinct reactivity and utility in synthesis .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(1S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12?,13-/m0/s1

InChI Key

WACMQXMZXZTKIV-ABLWVSNPSA-N

Isomeric SMILES

C1C=CC([C@H]1O)COCC2=CC=CC=C2

Canonical SMILES

C1C=CC(C1O)COCC2=CC=CC=C2

Origin of Product

United States

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